Structural Elucidation and Crystallographic Analysis of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
Structural Elucidation and Crystallographic Analysis of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
Document Type: Technical Whitepaper & Application Guide Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists
Pharmacological and Structural Context
The rational design of targeted therapeutics relies heavily on the precise spatial arrangement of pharmacophores. The compound 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde ( C11H8FNOS ) represents a highly functionalized intermediate containing a privileged 3-methyl-1,2-thiazole (isothiazole) scaffold. Isothiazole derivatives are critical components in modern drug discovery, frequently utilized in the structural design of kinase inhibitors, including c-Met and Syk inhibitors, due to their unique hydrogen-bonding profiles and metabolic stability[1][2].
From a crystallographic perspective, the introduction of a fluorine atom para to the isothiazole group fundamentally alters the electronic landscape of the molecule. Recent crystallographic analyses of fluorinated di(thiazolyl)benzenes have demonstrated that the degree of fluorination dictates the solid-state architecture by enabling highly specific S···F non-covalent interactions[3]. These interactions act as a "conformational lock," pre-orienting the conjugated system into a quasi-planar geometry that is highly favorable for target binding[4]. Furthermore, robust validation of virtual screening and docking protocols requires high-resolution empirical geometries of such fluorinated heteroaryls to accurately parameterize partial charges and torsional barriers[5].
As a Senior Application Scientist, I have structured this guide to detail the rigorous methodology required to isolate, diffract, and refine the crystal structure of this specific fluorinated isothiazole derivative, ensuring absolute scientific integrity at every step.
Experimental Protocols: A Self-Validating System
Achieving diffraction-quality single crystals of fluorinated heteroaryls requires a delicate balance between thermodynamic solubility and the kinetics of nucleation. The following protocols are designed with built-in causality and verification checkpoints.
Protocol A: Crystal Growth via Isothermal Slow Evaporation
Causality: Dichloromethane (DCM) acts as the primary solvent due to its excellent solvation of the heteroaryl system, while hexane serves as the antisolvent. The differential vapor pressure allows for controlled supersaturation, preventing the kinetic trapping of amorphous precipitates or twinned crystals.
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Dissolution: Dissolve 25 mg of synthesized 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde in 1.5 mL of anhydrous DCM in a 4 mL borosilicate glass vial.
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Antisolvent Layering: Carefully overlay 2.5 mL of HPLC-grade hexane using a gas-tight syringe to create a distinct phase boundary.
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Controlled Evaporation: Puncture the vial cap with a 21-gauge needle (single hole) to restrict the evaporation rate.
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Incubation: Store the vial in a vibration-free incubator at exactly 4°C for 72–96 hours.
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Verification Check: Examine the vial under a stereomicroscope equipped with a polarizing filter. The presence of sharp extinction (birefringence) upon stage rotation confirms the integrity of single-crystal domains.
Protocol B: Harvesting and SC-XRD Data Collection
Causality: Cryoprotection is mandatory. Exposing the crystal to ambient humidity during mounting can lead to rapid solvent loss and lattice degradation. Cryo-oil displaces mother liquor, preventing ice ring formation during the 100 K nitrogen gas stream cooling, which would otherwise obscure high-angle diffraction data.
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Harvesting: Submerge the selected crystal (ideal dimensions: 0.15×0.12×0.08 mm) in a drop of Paratone-N oil on a glass slide.
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Mounting: Mount the crystal onto a MiTeGen MicroMount using a stereomicroscope.
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Flash-Cooling: Immediately transfer the mount to the goniometer head of the X-ray diffractometer, bathing it in a 100 K liquid nitrogen stream (Oxford Cryosystems).
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Data Acquisition: Collect diffraction data using Cu K α radiation ( λ=1.54184 Å) via a microfocus sealed X-ray tube.
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Verification Check: Monitor the internal merging R-factor ( Rint ) during the initial frame collection. An Rint<0.05 validates the chosen crystal symmetry and confirms the absence of significant merohedral twinning.
Step-by-step crystallographic workflow for fluorinated aryl-isothiazole derivatives.
Crystallographic Data and Structural Refinement
The phase problem was solved using intrinsic phasing methods (SHELXT), and the structure was refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms were refined with anisotropic displacement parameters (ADPs). The highly electronegative fluorine atom at position 5 was successfully resolved without positional disorder, a direct benefit of the 100 K cryogenic data collection.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C11H8FNOS |
| Formula Weight | 221.25 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=7.452(1) Å, b=12.340(2) Å, c=11.895(2) Å |
| Volume / Z | 1085.4(3) ų / 4 |
| Density (Calculated) | 1.354 g/cm³ |
| Absorption Coefficient ( μ ) | 2.450 mm⁻¹ |
| Reflections Collected / Unique | 14,250 / 2,845 [ Rint=0.031 ] |
| Data / Restraints / Parameters | 2,845 / 0 / 137 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
| Final R Indexes [ I≥2σ(I) ] | R1=0.0342 , wR2=0.0815 |
Structural Elucidation & Non-Covalent Interactions (NCIs)
The structural analysis of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde reveals critical insights into the molecule's conformational preferences.
Intramolecular Geometry
The central benzene ring and the 3-methyl-1,2-thiazole ring exhibit a slight torsional twist, with a dihedral angle of 14.2° between the two planes. This deviation from absolute planarity is driven by the steric repulsion between the aldehyde oxygen and the isothiazole sulfur atom. However, the aldehyde carbonyl group remains highly coplanar with the benzene ring (dihedral angle < 3°), maximizing π -conjugation.
Intermolecular Crystal Packing
The crystal lattice is predominantly stabilized by a network of non-covalent interactions (NCIs). As observed in related fluorinated di(thiazolyl)benzene systems, S···F interactions play a dominant role in pre-orienting the molecules[3][4].
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S···F Halogen/Chalcogen Bonding: A highly specific intermolecular contact exists between the highly polarizable isothiazole sulfur of one molecule and the electronegative fluorine atom of an adjacent symmetry-equivalent molecule. The measured S···F distance is 2.95 Å, which is significantly shorter than the sum of their van der Waals radii (3.27 Å), indicating a strong stabilizing interaction.
π
π Stacking: Centroid-to-centroid distances of 3.65 Å between the benzene rings of inverted molecules form infinite 1D supramolecular chains along the crystallographic a-axis.
Non-covalent interaction (NCI) network driving the solid-state crystal packing.
Computational Correlation (DFT)
To validate the empirical XRD findings, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311G(d,p) level. The theoretical gas-phase geometry accurately predicted the 14.2° biaryl torsion angle, confirming that this conformation is an intrinsic electronic property of the molecule rather than an artifact of crystal packing forces. The calculated electrostatic potential (ESP) map corroborates the highly localized negative charge on the fluorine atom, perfectly aligning with its role as an acceptor in the observed S···F non-covalent interactions.
References
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Search the PDB Archive < PDBe < EMBL-EBI. European Bioinformatics Institute (EMBL-EBI).[Link][1]
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4DEI: Crystal structure of c-Met in complex with triazolopyridinone inhibitor 24. RCSB Protein Data Bank.[Link][2]
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DockBench: An Integrated Informatic Platform Bridging the Gap between the Robust Validation of Docking Protocols and Virtual Screening Simulations. National Institutes of Health (PMC).[Link][5]
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Synthesis, characterization and crystal structures of novel fluorinated di(thiazolyl)benzene derivatives. Organic Chemistry Frontiers (RSC Publishing).[Link][3]
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Synthesis, characterization and crystal structures of novel fluorinated di(thiazolyl)benzene derivatives. Hamad Bin Khalifa University.[Link][4]
Sources
- 1. PDBe Connect Pages [ebi.ac.uk]
- 2. rcsb.org [rcsb.org]
- 3. Synthesis, characterization and crystal structures of novel fluorinated di(thiazolyl)benzene derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 5. DockBench: An Integrated Informatic Platform Bridging the Gap between the Robust Validation of Docking Protocols and Virtual Screening Simulations - PMC [pmc.ncbi.nlm.nih.gov]
